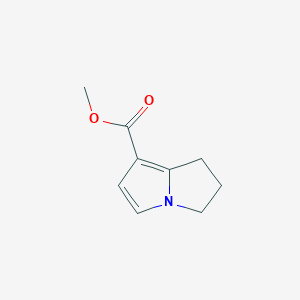

Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate

Description

Properties

IUPAC Name |

methyl 6,7-dihydro-5H-pyrrolizine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-12-9(11)7-4-6-10-5-2-3-8(7)10/h4,6H,2-3,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBBKAILMWXVGMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2CCCN2C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30311176 | |

| Record name | Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30311176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73710-74-4 | |

| Record name | NSC239746 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239746 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30311176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate

This guide provides a comprehensive technical overview of Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate, a heterocyclic compound of significant interest to the scientific community. We will delve into its structural characteristics, robust synthesis protocols, detailed spectroscopic analysis, and its emerging potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a deep, practical understanding of this molecular scaffold.

The Pyrrolizine Core: A Scaffold of Biological Significance

The pyrrolizine nucleus, a bicyclic system composed of a fused pyrrole and pyrrolidine ring, is a privileged scaffold in chemical biology.[1][2] It is the foundational structure for a vast number of natural and synthetic compounds that exhibit a wide spectrum of biological activities.[1][2] Notable examples include the non-steroidal anti-inflammatory drug (NSAID) Ketorolac and the potent anticancer agent Mitomycin C, both of which have secured regulatory approval for clinical use.[2]

The versatility of the pyrrolizine core has led to its exploration in numerous therapeutic areas, with derivatives showing promise as anti-inflammatory, analgesic, anticancer, antiviral, and antibacterial agents.[1][3] The mechanisms of action are diverse, ranging from DNA alkylation to the inhibition of enzymes like cyclooxygenase (COX).[1][2] Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate serves as a key synthetic intermediate and a valuable building block for accessing more complex and potentially bioactive molecules within this class.

Chemical Structure and Physicochemical Properties

A precise understanding of the molecule's structure and properties is fundamental to its application.

Sources

The Therapeutic Potential of Pyrrolizine-7-Carboxylate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrrolizine Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrrolizine nucleus, a bicyclic system composed of a fused pyrrole and pyrrolidine ring, represents a "privileged scaffold" in medicinal chemistry.[1] This core structure is prevalent in a wide array of natural and synthetic compounds that exhibit a remarkable diversity of biological activities.[1] These activities span from anti-inflammatory, analgesic, and antipyretic to anticancer, antimicrobial, and antiviral effects.[2][3] Notably, clinically approved drugs such as the anti-inflammatory agent Ketorolac and the anticancer antibiotic Mitomycin C are built upon the pyrrolizine framework, underscoring its therapeutic significance.[2][3]

This technical guide delves into the core biological activities of a specific and promising class of these compounds: pyrrolizine-7-carboxylate derivatives . The strategic incorporation of a carboxylate group at the 7-position of the pyrrolizine ring system has been shown to be a critical determinant of their pharmacological profile. This guide will provide an in-depth exploration of their synthesis, anticancer and anti-inflammatory properties, and underlying mechanisms of action, offering valuable insights for researchers and professionals in drug discovery and development.

Synthetic Strategies for Pyrrolizine-7-Carboxylate Derivatives

The synthesis of pyrrolizine-7-carboxylate derivatives is a cornerstone of their development as therapeutic agents. A versatile and commonly employed method involves a multi-component reaction approach.

A representative synthetic pathway commences with the reaction of a secondary amine, such as pyrrolidine, with an activated dicarbonyl compound, like dimethyl acetylenedicarboxylate, in the presence of an aldehyde. This one-pot synthesis efficiently constructs the core pyrrolizine ring system.

Further functionalization is often achieved through subsequent reactions. For instance, the starting compounds, such as 6-amino-7-cyano-N-substituted-2,3-dihydro-1H-pyrrolizine-5-carboxamides, can be reacted with various acid chlorides, aldehydes, and isocyanates to generate a diverse library of target compounds.[4] This adaptability in the synthetic process allows for the systematic modification of the pyrrolizine scaffold to optimize its biological activity.

Anticancer Activity: A Promising Frontier

A significant body of research has highlighted the potent anticancer activity of pyrrolizine-7-carboxylate derivatives against a range of human cancer cell lines.[4][5][6]

Cytotoxicity and Structure-Activity Relationship (SAR)

Numerous studies have demonstrated that these compounds exhibit low micromolar to nanomolar IC50 values against various cancer cell lines, including breast (MCF-7), colon (HCT116), liver (HEPG2), and prostate (PC-3) cancers.[4][6][7]

A key insight from structure-activity relationship (SAR) studies is the crucial role of the substituents on the pyrrolizine core. For example, the incorporation of a urea moiety has been shown to produce broad-spectrum anticancer agents.[6] Specifically, certain urea derivatives have displayed potent anticancer activity with IC50 values less than 2.73µM.[4]

Furthermore, the nature of the substituent at the 5-carboxamide position also significantly influences cytotoxicity. Hybrid molecules incorporating non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen or ketoprofen have shown enhanced antiproliferative activity.[2] For instance, certain ibuprofen-pyrrolizine hybrids have exhibited IC50 values of 7.61 and 3.16 µM against MCF-7 cells.[2]

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Urea Derivatives (e.g., 14b-d) | MCF-7, PC-3 | < 2.73 | [4] |

| Pyrrolizine-Ibuprofen Hybrid (27) | MCF-7 | 7.61 | [2] |

| Pyrrolizine-Ibuprofen Hybrid (28) | MCF-7 | 3.16 | [2] |

| Fused Pyrrolizines (32, 33) | MCF-7 | 0.016 | [2] |

| Spiro-pyrrolizine (39b) | Leukemia (CCRF-CEM) | 3.6 | [2] |

Mechanism of Action: Inducing Programmed Cell Death

The anticancer effects of pyrrolizine-7-carboxylate derivatives are often mediated through the induction of apoptosis, or programmed cell death.[4] A key indicator of apoptosis is the activation of caspases, a family of cysteine proteases that execute the cell death program.

Several potent pyrrolizine derivatives have been shown to activate caspase-3/7, confirming their pro-apoptotic activity.[4] This mechanism suggests that these compounds can trigger the cancer cell's own self-destruct machinery, a highly sought-after characteristic in anticancer drug development.

Another identified mechanism of action for some pyrrolizine derivatives is the inhibition of epidermal growth factor receptor (EGFR) tyrosine kinase (TK).[7] EGFR is a key signaling protein that, when overactive, can drive tumor growth. Docking studies have shown that these compounds can bind to the ATP binding site of EGFR-TK, and in vitro assays have confirmed their inhibitory activity.[7]

Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

Beyond their anticancer properties, pyrrolizine-7-carboxylate derivatives have demonstrated significant anti-inflammatory and analgesic activities.[8] This dual activity profile makes them particularly interesting candidates for further development.

COX Inhibition and Reduced Ulcerogenicity

Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the production of pro-inflammatory prostaglandins. Pyrrolizine derivatives, including those with a 7-carboxylate moiety, have been identified as potent COX inhibitors.[8]

A notable advantage of some of these novel pyrrolizine derivatives is their improved gastrointestinal (GI) safety profile compared to traditional NSAIDs.[8] The free carboxylic acid group in many NSAIDs is associated with direct gastric irritation. By modifying or masking this group in pyrrolizine derivatives, researchers have been able to develop compounds with potent anti-inflammatory and analgesic effects but with low ulcerogenic liability.[8]

Newly synthesized pyrrolizines have exhibited IC50 values in the range of 2.45–5.69 µM for COX-1 and 0.85–3.44 µM for COX-2.[8] Certain derivatives have shown higher anti-inflammatory and analgesic activities than ibuprofen, a widely used NSAID.[8]

| Compound/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |

| Novel Pyrrolizines | 2.45 - 5.69 | 0.85 - 3.44 | [8] |

Dual COX/5-LOX Inhibition

Some pyrrolizine derivatives act as dual inhibitors of both COX and 5-lipoxygenase (5-LOX).[8] The 5-LOX pathway is responsible for the production of leukotrienes, another class of pro-inflammatory mediators. By targeting both pathways, these dual inhibitors can offer a broader spectrum of anti-inflammatory activity and potentially a better safety profile.

Sources

- 1. pharaohacademy.com [pharaohacademy.com]

- 2. pharaohacademy.com [pharaohacademy.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and pharmacological evaluation of novel pyrrolizine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benthamscience.com [benthamscience.com]

- 7. Synthesis, molecular docking and antitumor activity of novel pyrrolizines with potential as EGFR-TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate CAS number search

The following technical guide details the identification, search methodology, and chemical context of Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate .

CAS Registry Number: 73710-74-4 Formula: C₁₀H₁₁NO₂ (Note: Search results indicate C9H11NO2 for the methyl ester of the carboxylic acid, MW ~165.19. The "7-carboxylate" implies the ester group is attached to the C7 position.)

Executive Summary

Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate is a bicyclic heterocyclic compound serving as a critical intermediate in the synthesis of pyrrolizine-based pharmaceuticals, most notably the non-steroidal anti-inflammatory drug (NSAID) Ketorolac .[1][2]

This guide addresses the specific challenges in locating and verifying this compound due to nomenclature asymmetry (1-carboxylate vs. 7-carboxylate) and provides a validated search strategy, synthesis overview, and structural data.

Chemical Identity & Nomenclature

Accurate identification requires navigating the numbering systems of the pyrrolizine core. The "2,3-dihydro-1H-pyrrolizine" scaffold consists of a pyrrole ring fused to a saturated five-membered ring.

Core Data Table

| Property | Specification |

| CAS Registry Number | 73710-74-4 |

| Preferred IUPAC Name | Methyl 6,7-dihydro-5H-pyrrolizine-1-carboxylate |

| Common Name | Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate |

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| SMILES | COC(=O)C1=CC=N2CCCC12 |

| Key Application | Ketorolac intermediate; Alkaloid synthesis |

The Numbering Ambiguity

The confusion between "1-carboxylate" and "7-carboxylate" arises from the tautomeric potential and numbering conventions of the fused ring system.

-

System A (Red): If the saturated ring is numbered 1, 2, 3, the pyrrole ring carbons are 5, 6, 7. The carboxylate is at position 7 .[3][4]

-

System B (Blue - IUPAC): The numbering prioritizes the heteroatom and the double bonds, often resulting in the saturated carbons being 5, 6, 7 and the pyrrole carbons being 1, 2, 3. In this system, the carboxylate is at position 1 .[5]

Crucial Insight: CAS 73710-74-4 maps to both names in various databases, confirming they represent the same chemical entity.

Search & Verification Methodology

For researchers isolating this compound or its derivatives, a simple text search often fails due to the synonym variance described above. The following protocol ensures retrieval of accurate data.

Protocol: Structural Verification Search

Objective: Confirm the identity of a pyrrolizine derivative when the CAS number is unknown or ambiguous.

-

Generate Canonical SMILES: Convert your specific structure to a canonical SMILES string to eliminate naming bias.

-

Database Query (SciFinder/Reaxys):

-

Do not rely solely on the name.

-

Perform an Exact Structure Search .

-

If no exact match, perform a Substructure Search locking the pyrrolizine core and the ester group.

-

-

Cross-Reference CAS:

Workflow Visualization

Caption: Logical workflow for resolving pyrrolizine nomenclature ambiguity and verifying CAS assignment.

Synthesis & Technical Context

The synthesis of Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate is a classic example of annulation chemistry, often utilized to construct the "Danaidone" or "Ketorolac" core.

Canonical Synthetic Pathway

The most robust route involves the construction of the bicyclic system from a substituted pyrrole.

-

Starting Material: Methyl pyrrole-2-carboxylate.

-

N-Alkylation: Reaction with 3-bromopropionyl chloride (or similar 3-carbon electrophile) to attach the side chain to the nitrogen.

-

Cyclization: Intramolecular Friedel-Crafts acylation closes the ring, forming the ketone (1-oxo derivative).

-

Reduction: The ketone is reduced (e.g., Wolff-Kishner or hydrogenation) to the dihydro-pyrrolizine.

-

Functionalization: If the carboxylate was not present initially, it is introduced via Vilsmeier-Haack formylation at C7 followed by oxidation and esterification.

Note on Ketorolac Synthesis: Ketorolac requires a benzoyl group at C5. The 1-carboxylate (or 7-carboxylate) is the handle for the acetic acid side chain in the final drug molecule.

Synthesis Pathway Diagram

Caption: General synthetic strategy for accessing the 7-substituted dihydro-1H-pyrrolizine core.

References

-

Chemical Identity: Methyl 6,7-dihydro-5H-pyrrolizine-1-carboxylate. National Center for Biotechnology Information (PubChem). Accessed 2026.[6]

-

CAS Registry: CAS 73710-74-4 Detail. Chem960 / Chemical Register.

-

Ketorolac Chemistry: Synthesis of Ketorolac and related pyrrolizine derivatives. U.S. Pharmacopeia (USP) Reference Standards.

- Nomenclature Rules:IUPAC Nomenclature of Fused Ring Heterocycles. International Union of Pure and Applied Chemistry.

Sources

Structural, Chemical, and Pharmacological Divergence of Pyrrolizine-1-Carboxylate and 7-Carboxylate Isomers

Executive Summary

As a Senior Application Scientist in heterocyclic drug development, I frequently encounter challenges in scaffold selection where minor topological shifts dictate entirely different synthetic and pharmacological trajectories. The pyrrolizine bicyclic system—a fused 5-5 heterocycle with a bridgehead nitrogen—is a privileged scaffold. However, the exact positioning of a carboxylate substituent at either the C1 or C7 position fundamentally alters the molecule's hybridization, stereochemistry, and target engagement.

This whitepaper provides an in-depth mechanistic analysis of the differences between pyrrolizine-1-carboxylate and pyrrolizine-7-carboxylate isomers, detailing their electronic divergence, step-by-step synthetic protocols, and distinct pharmacological profiles.

Topological & Electronic Divergence

The pyrrolizine core (specifically 2,3-dihydro-1H-pyrrolizine) consists of a saturated pyrrolidine ring fused to an unsaturated pyrrole ring, sharing a bridgehead nitrogen (N4).

-

Pyrrolizine-1-Carboxylate: The carboxylate group is attached to the C1 position , which resides on the saturated pyrrolidine ring. This carbon is sp³ hybridized , creating a critical stereocenter. The aliphatic nature of this ring allows for conformational flexibility, and the carboxylate exerts an inductive electron-withdrawing effect without disrupting the aromaticity of the adjacent pyrrole ring.

-

Pyrrolizine-7-Carboxylate: The carboxylate group is attached to the C7 position , located on the unsaturated pyrrole ring. This carbon is sp² hybridized , rendering the substitution planar and achiral. The carboxylate is in direct resonance with the electron-rich pyrrole core, significantly altering the electronic distribution, reducing the basicity of the bridgehead nitrogen, and increasing the scaffold's oxidative stability[1].

Figure 1: Topological divergence of pyrrolizine carboxylate isomers based on substitution position.

Divergent Synthetic Methodologies

The synthesis of these isomers requires entirely different strategic approaches. Generating the 1-carboxylate requires stereoselective construction of the saturated ring, whereas the 7-carboxylate relies on the functionalization or cyclization of the aromatic pyrrole domain.

Figure 2: Divergent synthetic workflows for isolating 1-carboxylate and 7-carboxylate isomers.

Protocol A: Synthesis of Pyrrolizine-1-Carboxylate via [3+2] Cycloaddition

This protocol leverages the generation of an azomethine ylide to construct the saturated C1 stereocenter[2].

-

Ylide Generation: In a flame-dried Schlenk flask under argon, dissolve L-proline (1.0 eq) and an aryl aldehyde (1.0 eq) in anhydrous toluene (0.2 M). Heat the mixture to 110 °C. Causality: Heating promotes decarboxylative condensation, generating a highly reactive, transient azomethine ylide.

-

Cycloaddition: Once the solution turns deep red (indicating ylide formation), slowly add an electron-deficient dipolarophile such as methyl acrylate (1.2 eq). Causality: The concerted [3+2] cycloaddition ensures that the relative stereochemistry of the ylide is faithfully transferred to the C1 position, establishing the critical chiral center[3].

-

Isolation: Stir for 1-2 hours until completion. Cool to room temperature, concentrate under reduced pressure, and purify via silica gel chromatography (Hexanes/EtOAc).

-

Self-Validation Check: The success of the cycloaddition is confirmed via ¹H NMR by the emergence of a distinct doublet/multiplet at δ 4.0–4.5 ppm, corresponding to the newly formed sp³ C1 proton, and the complete disappearance of the aldehyde proton signal.

Protocol B: Synthesis of Pyrrolizine-7-Carboxylate via Carbocyclization

This protocol utilizes a strong base to induce intramolecular cyclization, forming the fully conjugated pyrrole ring[1].

-

Substrate Preparation: Dissolve N-alkynyl proline carboxylate (1.0 eq) in anhydrous THF under an argon atmosphere, and cool to -78 °C.

-

Deprotonation: Add KHMDS (0.5 M in toluene, 1.1 eq) dropwise. Causality: KHMDS is selected over weaker bases because its high pKa and steric bulk allow for rapid, quantitative deprotonation of the α-carbon without participating in nucleophilic acyl substitution at the ester moiety[1].

-

Cyclization: Gradually warm the reaction to room temperature. The generated carbanion undergoes a favorable 5-endo-dig cyclization onto the alkyne, yielding the pyrrole ring.

-

Quenching & Purification: Quench the reaction with saturated aqueous NH₄Cl to neutralize the base. Extract with EtOAc, dry over Na₂SO₄, and purify via column chromatography.

-

Self-Validation Check: Carbocyclization is validated by the disappearance of the alkyne stretch (~2100 cm⁻¹) in FTIR and the downfield shift of the ester methyl protons in ¹H NMR, reflecting their new resonance conjugation with the aromatic pyrrole ring.

Pharmacological Profiles & Target Engagement

The topological differences between the 1-carboxylate and 7-carboxylate isomers dictate entirely different biological target engagements.

The 1-Carboxylate (The NSAID Pharmacophore): The most famous derivative of the 1-carboxylate isomer is Ketorolac (5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid)[4]. The sp³ hybridized C1 position allows the carboxylate group to project out of the plane of the bicyclic core. This specific 3D geometry is strictly required to mimic arachidonic acid. The (S)-enantiomer's carboxylate forms a critical salt bridge with the Arg120 residue in the hydrophobic channel of Cyclooxygenase (COX-1 and COX-2), effectively blocking prostaglandin biosynthesis and providing potent analgesia[4].

The 7-Carboxylate (The Planar Intercalator): Because the 7-carboxylate is sp² hybridized, the molecule is highly planar and rigid. It cannot adopt the necessary conformation to bind Arg120 in the COX active site, rendering it inactive as an NSAID. However, this planarity, combined with the electron-deficient nature of the conjugated pyrrole, makes 7-carboxylate derivatives excellent candidates for binding to flat, ATP-binding pockets of various kinases, or acting as DNA intercalators in antiviral and antimicrobial applications.

Quantitative Data Matrix

The following table summarizes the core physicochemical and biological differences between the two isomers:

| Property | Pyrrolizine-1-Carboxylate | Pyrrolizine-7-Carboxylate |

| Ring Location | Saturated pyrrolidine ring (C1) | Unsaturated pyrrole ring (C7) |

| Carbon Hybridization | sp³ (Chiral center present) | sp² (Planar, achiral) |

| Electronic Effect | Inductive electron withdrawal | Resonance conjugation with pyrrole |

| Primary Biological Target | COX-1 / COX-2 (e.g., Ketorolac) | Diverse (Antimicrobial, Kinases) |

| Synthetic Approach | [3+2] Azomethine ylide cycloaddition | Base-catalyzed intramolecular carbocyclization |

| Chemical Stability | Susceptible to epimerization at C1 | Highly stable due to aromatic conjugation |

References

-

A practical access to new pyrrolizine carboxylates via KHMDS-catalyzed carbocyclizations Source: Synthetic Communications (2019) URL:[Link]

-

Diastereoselective Synthesis of γ- and δ-Lactams from Imines and Sulfone-Substituted Anhydrides Source: The Journal of Organic Chemistry (2014) URL:[Link]

-

Ketorolac | C15H13NO3 | CID 3826 Source: PubChem - National Institutes of Health URL:[Link]

-

K2CO3-Generated Azomethine Ylides and Highly Regioselective (3 + 2)-Cycloaddition to Functionalized Dihydropyrrolizines: A DFT-Supported Mechanism Source: The Journal of Organic Chemistry (2025) URL:[Link]

-

Isothiourea-catalysed enantioselective pyrrolizine synthesis: synthetic and computational studies Source: Organic & Biomolecular Chemistry (2016) URL:[Link]

Sources

Medicinal Chemistry of Dihydro-1H-pyrrolizine Scaffolds: From Synthesis to Multi-Target Drug Discovery

Introduction: The Privileged Pyrrolizine Scaffold

The pyrrolizine nucleus—a bicyclic ring system comprising a pyrrole ring fused to a pyrrolidine ring—is widely recognized as a "privileged scaffold" in medicinal chemistry[1]. Specifically, the 2,3-dihydro-1H-pyrrolizine core serves as the structural foundation for numerous natural and synthetic compounds exhibiting a broad spectrum of pharmacological effects, including anti-inflammatory, analgesic, and antineoplastic activities[1].

Historically, the clinical validation of this scaffold was cemented by the approval of ketorolac, a potent non-steroidal anti-inflammatory drug (NSAID), and mitomycin C, a naturally occurring chemotherapeutic agent[1]. In recent years, drug discovery efforts have pivoted toward optimizing dihydro-1H-pyrrolizine derivatives to overcome the gastrointestinal toxicity associated with classical NSAIDs and to develop multi-target anticancer agents capable of overcoming multidrug resistance (MDR)[2].

This technical guide explores the structure-activity relationships (SAR), mechanistic pathways, and synthetic methodologies central to the development of next-generation dihydro-1H-pyrrolizine therapeutics.

Structure-Activity Relationship (SAR) & Pharmacological Profiling

The versatility of the dihydro-1H-pyrrolizine scaffold lies in its amenability to diverse functionalization at the 5-, 6-, and 7-positions. By fine-tuning the electronic and steric properties of these substituents, medicinal chemists can dictate the target selectivity of the resulting molecule[3].

Anti-Inflammatory and Analgesic Agents

Classical NSAIDs primarily target cyclooxygenases (COX-1 and COX-2), but their use is limited by severe gastric and renal complications. The dihydro-1H-pyrrolizine scaffold has been extensively utilized to design dual COX/5-LOX (5-lipoxygenase) inhibitors[2]. Dual inhibition not only provides superior anti-inflammatory efficacy but also shunts the arachidonic acid metabolism away from leukotriene production, thereby protecting the gastric mucosa[4].

Key SAR Insights for COX/5-LOX Inhibition:

-

Carboxamide Substitution: The introduction of a carboxamide group at the 5-position of the pyrrolizine ring significantly enhances COX-2 selectivity[3].

-

Electronic Effects: In pyrrolizine-5-carboxamide derivatives, electron-donating groups (e.g., methyl, hydroxyl) on the phenyl rings maximize anti-inflammatory activity. Conversely, electron-withdrawing groups (e.g., chlorine) tend to enhance analgesic properties[3].

-

Licofelone Analogues: Licofelone (ML3000) is a benchmark dual COX/5-LOX inhibitor. Removing the carboxylic acid group and replacing it with a cyano or carboxamide moiety maintains COX/5-LOX inhibition while improving cellular permeability and reducing ulcerogenic liability[2][5].

Anticancer Agents

Dihydro-1H-pyrrolizines have demonstrated potent cytotoxicity against various cancer cell lines (e.g., MCF-7, A2780, HCT-116, and HepG2)[3]. The anticancer mechanisms are multifaceted, involving Epidermal Growth Factor Receptor (EGFR) inhibition, Cyclin-Dependent Kinase 2 (CDK2) inhibition, and the induction of apoptosis via mitochondrial pathways[5].

Key SAR Insights for Anticancer Activity:

-

Halogenation: Difluoro substitution on isoindole-bearing pyrrolizine derivatives drastically increases antiproliferative activity against hepatocellular (HepG2) and colorectal (HCT-116) carcinomas.

-

Opposing Electronic Effects: For high cytotoxicity against breast cancer (MCF-7) and ovarian cancer (A2780) cells, substituents with opposite electronic effects on the two phenyl rings of pyrrolizine-5-carboxamides are highly preferred[3].

Quantitative Data Summary

Table 1: SAR and IC₅₀ Profiling of Key Dihydro-1H-pyrrolizine Derivatives

| Compound Class / Modification | Primary Target(s) | Key Cell Line / Assay | IC₅₀ Value | Ref |

| Licofelone (ML3000) | COX-1 / 5-LOX | Human whole blood | 3.9 µM (COX-1) | [1] |

| Pyrrolizine-5-carboxamide (Methyl substituted) | COX-2 / 5-LOX | Carrageenan-induced edema | High in vivo efficacy | [3] |

| Pyrrolizine-5-carboxamide (4-OH, 4-Cl phenyl) | Apoptosis induction | MCF-7 (Breast Cancer) | 0.08 µM | [3] |

| Difluoro-isoindole pyrrolizine derivative | EGFR / CDK2 | HepG2 (Liver Cancer) | 6.02 µM | |

| Difluoro-isoindole pyrrolizine derivative | EGFR Enzyme | Isolated EGFR Assay | 62 nM |

Mechanistic Pathways

To understand the causality behind the clinical efficacy of dihydro-1H-pyrrolizine derivatives, we must examine their interaction with the arachidonic acid cascade. Standard NSAIDs block COX enzymes, leading to a buildup of arachidonic acid that is subsequently shunted down the 5-LOX pathway, producing pro-inflammatory and gastro-damaging leukotrienes. Dual inhibitors like Licofelone block both pathways simultaneously.

Caption: Dual inhibition of the arachidonic acid pathway by dihydro-1H-pyrrolizine derivatives.

Synthetic Methodologies & Experimental Protocols

Constructing the dihydro-1H-pyrrolizine core requires precise control over ring-closure kinetics. One of the most robust, atom-economical methods is the highly functionalized [3+2] cycloaddition of azomethine ylides[6].

Protocol: One-Pot Synthesis via [3+2] Cycloaddition

This protocol describes the synthesis of highly functionalized dihydro-1H-pyrrolizines using an in situ generated azomethine ylide[6]. The reaction relies on the decarboxylative condensation of an amino acid with a carbonyl compound.

Reagents & Materials:

-

L-Proline (1.0 equiv)

-

Ninhydrin (1.0 equiv)

-

Dialkyl acetylenedicarboxylate (e.g., dimethyl acetylenedicarboxylate, DMAD) (1.0 equiv)

-

Solvent: Methanol or Ethanol (anhydrous)

Step-by-Step Methodology:

-

Ylide Generation: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-proline and ninhydrin in anhydrous methanol at room temperature. Stir the mixture for 10-15 minutes. The condensation of proline with ninhydrin, followed by decarboxylation, generates the reactive azomethine ylide intermediate in situ.

-

Cycloaddition: Add the dialkyl acetylenedicarboxylate (dipolarophile) dropwise to the stirring solution.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 1 to 3 hours. Monitor the progress of the [3+2] cycloaddition via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system.

-

Workup & Isolation: Once the starting materials are consumed, evaporate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Wash the resulting crude solid with water to remove unreacted water-soluble precursors. Recrystallize the product from a mixture of methanol and water to afford the pure functionalized dihydro-1H-pyrrolizine derivative.

-

Characterization: Confirm the structure using ¹H-NMR, ¹³C-NMR, and IR spectroscopy. The ester carbonyl groups typically appear above 160 ppm in the ¹³C-NMR spectrum[6].

Caption: Synthetic workflow for dihydro-1H-pyrrolizines via [3+2] cycloaddition.

Conclusion

The dihydro-1H-pyrrolizine scaffold remains a cornerstone of modern medicinal chemistry. Its unique electronic topology allows it to act as a molecular chameleon—capable of fitting into the hydrophobic pockets of COX/5-LOX enzymes to resolve inflammation[2], or intercalating with kinase domains (EGFR/CDK2) to halt tumor proliferation. By leveraging advanced synthetic protocols like [3+2] cycloadditions, researchers can rapidly generate diverse libraries of pyrrolizine derivatives, paving the way for the next generation of targeted, low-toxicity therapeutics.

References

-

Aly, S. M. E.-M., Mohamed, M. A. A., & Shawky, A. M. (2024). Pyrrolizines: natural and synthetic derivatives with diverse biological activities. International Journal of Clinical Medical Research.[Link]

-

Gouda, A. M., Ali, H. I., Almalki, W. H., Azim, M. A., Abourehab, M. A. S., & Abdelazeem, A. H. (2016). Design, Synthesis, and Biological Evaluation of Some Novel Pyrrolizine Derivatives as COX Inhibitors with Anti-Inflammatory/Analgesic Activities and Low Ulcerogenic Liability. Molecules.[Link]

-

AbdelSamad, A. L., El-Saadi, M. T., Gouda, A. M., & AboulMagd, A. M. (2023). Pyrrolizine/indolizine-bearing (un)substituted isoindole moiety: design, synthesis, antiproliferative and MDR reversal activities, and in silico studies. RSC Advances.[Link]

-

Gouda, A. M., Abdelazeem, A. H., Abdalla, A. N., & Ahmed, M. (2018). Pyrrolizine-5-carboxamides: Exploring the impact of various substituents on anti-inflammatory and anticancer activities. Acta Pharmaceutica.[Link]

-

Yavari, I., Baoosi, L., & Halvagar, M. R. (2017). A synthesis of functionalized dihydro-1H-pyrrolizines and spiropyrrolizines via [2+3] cycloaddition reactions. Molecular Diversity.[Link]

Sources

- 1. pharaohacademy.com [pharaohacademy.com]

- 2. mdpi.com [mdpi.com]

- 3. Pyrrolizine-5-carboxamides: Exploring the impact of various substituents on anti-inflammatory and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of Some Novel Pyrrolizine Derivatives as COX Inhibitors with Anti-Inflammatory/Analgesic Activities and Low Ulcerogenic Liability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

The 2,3-Dihydro-1H-Pyrrolizine Core: A Technical Guide to its Natural Manifestations, Biological Significance, and Synthetic Strategies

Introduction: The Enduring Significance of the Pyrrolizine Scaffold

The 2,3-dihydro-1H-pyrrolizine core is a bicyclic heterocyclic scaffold that forms the foundation of a vast and structurally diverse class of natural products, most notably the pyrrolizidine alkaloids (PAs). These metabolites are predominantly found in the plant kingdom, with significant occurrences in the families Asteraceae, Boraginaceae, and Fabaceae[1][2]. The inherent chemical architecture of this core, particularly when unsaturated at the 1,2-position, imparts a profound and often paradoxical biological activity profile. While many natural products containing this core are notorious for their hepatotoxicity and carcinogenicity, others have inspired the development of potent anti-inflammatory and anticancer agents[3]. This guide provides an in-depth exploration of the biosynthesis, isolation, structural elucidation, biological activity, and synthetic accessibility of natural products featuring the 2,3-dihydro-1H-pyrrolizine core, tailored for researchers and professionals in drug discovery and development.

Part 1: The Natural Provenance - Biosynthesis and Occurrence

The journey of the 2,3-dihydro-1H-pyrrolizine core in nature begins with fundamental building blocks from primary metabolism. The biosynthesis of the characteristic necine base of pyrrolizidine alkaloids is a fascinating example of the evolution of a specialized metabolic pathway[4].

The Biosynthetic Pathway of the Necine Base

The biosynthesis of the necine base, the foundational 2,3-dihydro-1H-pyrrolizine structure in PAs, originates from the polyamines putrescine and spermidine. The key enzymatic steps are as follows:

-

Homospermidine Formation: The first committed step is the formation of homospermidine from putrescine and spermidine. This reaction is catalyzed by homospermidine synthase (HSS) , an enzyme that has evolved from deoxyhypusine synthase, a key enzyme in primary metabolism[5][6][7]. This evolutionary recruitment highlights a pivotal mechanism for the development of novel secondary metabolic pathways in plants[5][6].

-

Oxidative Cyclization: Homospermidine then undergoes a series of oxidation and cyclization reactions. While not all enzymes in this cascade have been fully characterized, it is understood that copper-dependent diamine oxidases are involved in the initial oxidation of homospermidine[8]. This leads to the formation of a dialdehyde intermediate which spontaneously cyclizes to form the initial pyrrolizidine ring system.

-

Reduction and Hydroxylation: The cyclized intermediate is subsequently reduced and hydroxylated to form the various necine bases, such as retronecine and heliotridine, which are the most common precursors for toxic PAs[4][8].

The diversity of PAs arises from the subsequent esterification of the necine base with a wide variety of necic acids, which themselves are derived from various amino acid precursors[4].

Caption: Biosynthesis of the Necine Base Core.

Natural Occurrence and Representative Examples

Natural products containing the 2,3-dihydro-1H-pyrrolizine core are widespread. Some prominent examples include:

-

Senecionine: A macrocyclic diester PA found in many Senecio species (part of the Asteraceae family). It is a well-known hepatotoxin[9].

-

Senkirkine: An otonecine-type PA, also found in Senecio species, which differs from the typical retronecine-type PAs in the structure of its necine base[9].

-

Monocrotaline: A macrocyclic diester PA isolated from Crotalaria species (Fabaceae). It is a potent hepatotoxin and has been studied for its antitumor properties[3].

-

Lasiocarpine: An open-chain diester PA found in Heliotropium species (Boraginaceae), known for its carcinogenicity[10].

-

Echimidine: A PA found in Echium plantagineum (Boraginaceae), a common contaminant of honey[10].

Part 2: Isolation, Purification, and Structural Elucidation

The study of natural products containing the 2,3-dihydro-1H-pyrrolizine core relies on robust methods for their extraction, isolation, and structural characterization.

Experimental Protocol: Extraction and Purification of Pyrrolizidine Alkaloids

The following protocol provides a general framework for the extraction and purification of PAs from plant material. Optimization will be required for different plant matrices.

Objective: To extract and purify PAs from dried plant material for subsequent analysis.

Methodology:

-

Extraction:

-

Weigh 2.0 g of finely ground, dried plant material into a centrifuge tube.

-

Add 20 mL of 0.05 M sulfuric acid.

-

Sonicate for 15 minutes at room temperature to ensure complete wetting and initial extraction.

-

Centrifuge at 3800 x g for 10 minutes.

-

Decant the supernatant into a clean tube.

-

Resuspend the plant material pellet in another 20 mL of 0.05 M sulfuric acid and repeat the sonication and centrifugation steps.

-

Combine the supernatants from both extractions[11].

-

-

Neutralization and Filtration:

-

Neutralize the combined acidic extract to pH 7 with an ammonia solution.

-

Filter the neutralized extract through a folded filter paper to remove any precipitated material[11].

-

-

Solid-Phase Extraction (SPE) Purification:

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the filtered extract onto the conditioned SPE cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the PAs from the cartridge with methanol[11].

-

-

Sample Concentration:

-

Evaporate the methanol eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in a known volume of the initial mobile phase for LC-MS analysis[11].

-

Caption: General Workflow for PA Extraction.

Structural Elucidation: The Power of 2D NMR

The unambiguous determination of the complex structures of PAs relies heavily on modern spectroscopic techniques, particularly two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.

-

COSY: Reveals proton-proton (¹H-¹H) couplings, allowing for the tracing of spin systems within the necine base and the necic acid moieties.

-

HSQC: Correlates directly bonded protons and carbons (¹H-¹³C), enabling the assignment of protonated carbons.

-

HMBC: Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different spin systems and establishing the ester linkages between the necine base and necic acids[9].

Part 3: Biological Activities and Mechanism of Action

The 2,3-dihydro-1H-pyrrolizine core, especially in its 1,2-unsaturated form within PAs, is a double-edged sword, exhibiting both profound toxicity and intriguing therapeutic potential.

The Mechanism of Pyrrolizidine Alkaloid-Induced Toxicity

The toxicity of most PAs is not inherent to the parent molecule but is a consequence of metabolic activation in the liver[12].

-

Metabolic Activation: In the liver, cytochrome P450 enzymes (CYPs), particularly CYP3A4 and CYP3A5, oxidize the 1,2-unsaturated necine base to highly reactive pyrrolic esters, also known as dehydropyrrolizidine alkaloids (DHPAs)[13][14][15].

-

Adduct Formation: These electrophilic DHPAs are potent alkylating agents that readily react with cellular nucleophiles, forming covalent adducts with DNA and proteins[12][16].

-

Cellular Damage and Genotoxicity: The formation of DNA adducts can lead to mutations, DNA cross-linking, and chromosomal aberrations, which are the basis for the genotoxicity and carcinogenicity of these compounds[17][18]. Protein adducts can disrupt cellular function, leading to cytotoxicity and organ damage, most notably hepatotoxicity[13].

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Metabolic Activation of the Tumorigenic Pyrrolizidine Alkaloid, Retrorsine, Leading to DNA Adduct Formation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Homospermidine synthase, the first pathway-specific enzyme of pyrrolizidine alkaloid biosynthesis, evolved from deoxyhypusine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Pyrrolizidine alkaloid - Wikipedia [en.wikipedia.org]

- 9. japsonline.com [japsonline.com]

- 10. kluedo.ub.rptu.de [kluedo.ub.rptu.de]

- 11. bfr.bund.de [bfr.bund.de]

- 12. Pyrrolizidine Alkaloidosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]

- 13. Metabolic activation of pyrrolizidine alkaloids: insights into the structural and enzymatic basis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Genotoxic Pyrrolizidine Alkaloids — Mechanisms Leading to DNA Adduct Formation and Tumorigenicity [mdpi.com]

- 18. Genotoxicity of pyrrolizidine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate molecular weight and formula

An In-Depth Technical Guide to Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate: Properties, Synthesis, and Characterization

Executive Summary

The pyrrolizine scaffold is a core structural motif in a wide array of natural products and synthetic molecules, exhibiting a fascinating duality of potent biological activity and, in some cases, significant toxicity. This guide provides a comprehensive technical overview of a specific derivative, Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate, tailored for researchers, medicinal chemists, and drug development professionals. While this specific isomer is not extensively characterized in public literature, this document synthesizes information from closely related analogues to present its core molecular profile, propose a robust synthetic pathway, detail expected analytical characterization, and discuss its potential applications. By grounding our analysis in the established chemistry of the pyrrolizine class, this whitepaper serves as a foundational resource for laboratories investigating this promising heterocyclic system.

Core Molecular Profile

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₂ | PubChem[1] |

| Molecular Weight | 165.19 g/mol | PubChem[1] |

| Exact Mass | 165.078978594 Da | PubChem[1] |

| IUPAC Name | Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate | - |

| Core Scaffold | 2,3-dihydro-1H-pyrrolizine | PubChem[2] |

graph "Methyl_2_3_dihydro_1H_pyrrolizine_7_carboxylate" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes N1 [label="N", pos="0,0.5!", fontcolor="#202124"]; C1 [label="C", pos="-0.87,-0.5!", fontcolor="#202124"]; C2 [label="C", pos="-1.74,-0.5!", fontcolor="#202124"]; C3 [label="C", pos="-2.2,-1.5!", fontcolor="#202124"]; C4 [label="C", pos="-1.3,-2.3!", fontcolor="#202124"]; C5 [label="C", pos="-0.4,-1.5!", fontcolor="#202124"]; C6 [label="C", pos="0.87,-0.5!", fontcolor="#202124"]; C7 [label="C", pos="1.3,0.5!", fontcolor="#202124"]; C8 [label="C", pos="2.2,1.5!", fontcolor="#202124"]; O1 [label="O", pos="3.1,1.0!", fontcolor="#EA4335"]; O2 [label="O", pos="2.2,2.5!", fontcolor="#EA4335"]; C9 [label="CH₃", pos="4.0,1.5!", fontcolor="#202124"];

// Hydrogen labels for clarity (optional, can clutter) H1 [label="H", pos="-0.87, -2.9!", fontcolor="#5F6368"]; H2 [label="-H", pos="-2.8, -1.5!", fontcolor="#5F6368"]; H3 [label="H-", pos="0.4, -2.0!", fontcolor="#5F6368"];

// Bonds N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C1; N1 -- C6; C6 -- C7; C7 -- N1; C6 -- C5; C7 -- C8; C8 -- O1; C8 -- O2 [style=double]; O1 -- C9;

}

Figure 1: Structure of Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate.

The Pyrrolizine Scaffold in Drug Discovery

The pyrrolizine core is a privileged scaffold in medicinal chemistry, primarily because it is central to the structure of pyrrolizidine alkaloids (PAs).[3] These natural products are known for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antineoplastic effects.[3][4] However, many naturally occurring PAs exhibit significant hepatotoxicity, which limits their therapeutic use.[5]

This dual activity profile drives significant research interest. The scientific goal is to decouple the therapeutic effects from the toxicity. By synthesizing novel, non-natural derivatives like Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate, researchers can explore the structure-activity relationship (SAR) of the scaffold. The strategic placement of substituents, such as the carboxylate group at the 7-position, can modulate the molecule's electronic properties, solubility, and interaction with biological targets, potentially leading to compounds with improved safety profiles and targeted efficacy.[3][4] For instance, synthetic diesters of the 2,3-dihydro-1H-pyrrolizine core have demonstrated potent in vivo antileukemic activity.[4]

Proposed Synthesis Methodology

A robust and well-established method for constructing the 2,3-dihydro-1H-pyrrolizine core is through a 1,3-dipolar cycloaddition reaction.[4][6] This approach involves the in situ generation of a mesoionic oxazolone (a munchone) from an N-acylproline derivative, which then reacts with a dipolarophile like dimethyl acetylenedicarboxylate (DMAD).

Figure 2: Proposed synthetic workflow via 1,3-dipolar cycloaddition.

Experimental Protocol: Synthesis of Pyrrolizine-6,7-dicarboxylate Precursor

This protocol is adapted from the synthesis of related pyrrolizine diesters and serves as the foundational step toward the target molecule.[4]

-

Reactant Preparation: To a solution of an appropriate N-acylproline derivative (1.0 eq) in a dry, aprotic solvent (e.g., toluene or anhydrous dichloromethane) under an inert atmosphere (N₂ or Ar), add acetic anhydride (1.5 eq).

-

Causality: Acetic anhydride serves as a dehydrating agent to facilitate the formation of the cyclic mesoionic intermediate from the N-acylproline.[4]

-

-

Intermediate Formation: Heat the mixture to reflux (typically 80-110°C, solvent-dependent) for 1-2 hours. This generates the mesoionic oxazolone (munchone) in situ.

-

Expertise Insight: The munchone is a highly reactive 1,3-dipole. Its in situ generation is critical to prevent decomposition and side reactions.

-

-

Cycloaddition: Cool the reaction mixture slightly, then add dimethyl acetylenedicarboxylate (DMAD) (1.1 eq) dropwise. The reaction is often exothermic. Maintain the temperature and stir for 12-24 hours.

-

Mechanism: The electron-rich munchone undergoes a [3+2] cycloaddition with the electron-deficient alkyne of DMAD.[4]

-

-

Decarboxylation: The initial cycloadduct is unstable and spontaneously eliminates carbon dioxide to form the aromatic pyrrolizine ring system. This elimination is a key thermodynamic driving force for the reaction.[4]

-

Workup and Purification: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude product, dimethyl 2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate, can be purified by column chromatography on silica gel.

Self-Validation: The success of this synthesis is validated by the subsequent spectroscopic analysis of the purified product, which should match the expected data for the dicarboxylate precursor. Further selective hydrolysis and decarboxylation at the 6-position would be required to yield the final target molecule.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate is paramount. The following techniques are standard for the characterization of such heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.[7] Based on data from structurally similar pyrrolizines, the following spectral features are anticipated.[8][9][10]

| Proton (¹H) Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Pyrrole H (C5-H) | 6.5 - 7.0 | Singlet (s) or narrow multiplet | Position is sensitive to substituents on the ring. |

| Pyrrole H (C6-H) | 6.0 - 6.5 | Singlet (s) or narrow multiplet | Will be absent if substituted. |

| -OCH₃ (Ester) | 3.7 - 3.9 | Singlet (s) | Characteristic sharp signal for the methyl ester. |

| -CH₂- (C1-H₂) | 4.0 - 4.4 | Triplet (t) | Aliphatic protons adjacent to the nitrogen atom. |

| -CH₂- (C3-H₂) | 2.8 - 3.2 | Triplet (t) | Aliphatic protons adjacent to the pyrrole ring. |

| -CH₂- (C2-H₂) | 2.4 - 2.7 | Quintet or Multiplet (m) | Aliphatic protons coupled to both C1 and C3 protons. |

| Carbon (¹³C) Signal | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (Ester) | 160 - 165 | Carbonyl carbon of the ester group. |

| Pyrrole C (quaternary) | 135 - 145 | Aromatic carbons within the ring. |

| Pyrrole C (CH) | 105 - 125 | Aromatic carbons bearing a proton. |

| -OCH₃ (Ester) | 50 - 55 | Methyl carbon of the ester. |

| -CH₂- (C1) | 45 - 50 | Aliphatic carbon adjacent to nitrogen. |

| -CH₂- (C3, C2) | 25 - 30 | Other aliphatic carbons in the five-membered ring. |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and formula of the compound.

-

Expected Molecular Ion (M⁺): m/z = 165.19

-

High-Resolution MS (HRMS): Should yield a mass corresponding to the molecular formula C₉H₁₁NO₂ within a 5 ppm error margin (e.g., calculated for [M+H]⁺: 166.0863).[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups present in the molecule.[11]

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| C=O Stretch (Ester) | 1725 - 1700 | Strong, sharp | The most prominent peak, characteristic of the ester carbonyl.[11] |

| C=C Stretch (Aromatic) | 1620 - 1450 | Medium to weak | Associated with the pyrrole ring system. |

| C-O Stretch (Ester) | 1300 - 1100 | Strong | C-O single bond stretch of the ester functionality. |

| C-H Stretch (sp²) | 3100 - 3000 | Medium | Aromatic C-H stretches from the pyrrole ring. |

| C-H Stretch (sp³) | 3000 - 2850 | Medium | Aliphatic C-H stretches from the dihydro portion and methyl group. |

Potential Applications and Future Directions

Given the established antileukemic properties of related pyrrolizine diesters, Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate represents a valuable lead compound for further investigation in oncology.[4] Its structure could serve as a template for the development of novel small-molecule inhibitors targeting various cellular pathways.

Future research should focus on:

-

Biological Screening: Subjecting the compound to a broad panel of in vitro assays, including anticancer, antimicrobial, and anti-inflammatory screens, to identify its primary biological activity.[3]

-

Derivatization: Synthesizing a library of analogues by modifying the carboxylate group (e.g., converting to amides, other esters, or hydroxymethyl groups) to build a comprehensive SAR profile.

-

Enantioselective Synthesis: Developing catalytic, enantioselective synthetic routes to access single enantiomers of the molecule, as biological activity is often stereospecific.[12][13]

Conclusion

Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate is a structurally intriguing molecule situated at the intersection of natural product chemistry and modern drug discovery. While specific data on this isomer is sparse, a robust framework for its synthesis and characterization can be built upon the well-documented chemistry of its analogues. Its core pyrrolizine scaffold is a proven pharmacophore, suggesting that this compound and its future derivatives hold significant potential as starting points for the development of novel therapeutic agents. This guide provides the foundational knowledge and technical direction necessary for researchers to confidently undertake the synthesis and exploration of this promising compound.

References

-

Title: Methyl 2,3-dihydro-1H-pyrrolizine-1-carboxylate | C9H11NO2 Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Electrophilic Reactions of 7-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolizine: a Way Towards New Building Blocks Source: Journal of Organic and Pharmaceutical Chemistry URL: [Link]

-

Title: Catalytic Enantioselective Synthesis of Pyrrolizine Carboxylates using Isothiourea Catalysis: A Synthetic and Computational Study Source: University of St Andrews Research Portal URL: [Link]

-

Title: 1H NMR (400 MHz, DMSO-d6) δ 1.39 - Rsc.org Source: Royal Society of Chemistry URL: [Link]

-

Title: Synthesis of 2,3‐Dihydro‐7‐hydroxymethyl‐1H‐pyrrolizin‐1‐one, the Alkaloid Loroquine Source: Scite.ai URL: [Link]

-

Title: Synthesis and antileukemic activity of 5-substituted 2,3-dihydro-6,7-bis(hydroxymethyl)-1H-pyrrolizine diesters Source: PubMed, National Center for Biotechnology Information URL: [Link]

-

Title: Synthesis of 1H-2,3-dihydropyrrolizine derivatives as precursors of bifunctional alkylating agents Source: ResearchGate URL: [Link]

-

Title: Catalytic, Enantioselective Cycloaddition of Pyrrole-2-methides with Aldehydes toward a Synthesis of 2,3-Dihydro-1H-pyrrolizin-3-ols Source: PubMed Central, National Center for Biotechnology Information URL: [Link]

-

Title: 2,3-Dihydro-1H-pyrrolizine | C7H9N Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines Source: ACG Publications URL: [Link]

-

Title: NMR Spectroscopy – 1H NMR Chemical Shifts Source: Organic Chemistry Data & Info URL: [Link]

-

Title: IR Spectroscopy of Hydrocarbons Source: University of Colorado Boulder URL: [Link]

-

Title: A practical access to new pyrrolizine carboxylates via KHMDS-catalyzed carbocyclizations Source: ResearchGate URL: [Link]

-

Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: MDPI (Molecules) URL: [Link]

Sources

- 1. Methyl 2,3-dihydro-1H-pyrrolizine-1-carboxylate | C9H11NO2 | CID 12795075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3-Dihydro-1H-pyrrolizine | C7H9N | CID 259361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and antileukemic activity of 5-substituted 2,3-dihydro-6,7-bis(hydroxymethyl)-1H-pyrrolizine diesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 8. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 9. rsc.org [rsc.org]

- 10. acgpubs.org [acgpubs.org]

- 11. uobabylon.edu.iq [uobabylon.edu.iq]

- 12. rsc.org [rsc.org]

- 13. Catalytic, Enantioselective Cycloaddition of Pyrrole-2-methides with Aldehydes toward a Synthesis of 2,3-Dihydro-1H-pyrrolizin-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacophore Modeling & Structural Optimization of Pyrrolizine-7-Carboxylate Esters

Content Type: Technical Whitepaper Domain: Computational Medicinal Chemistry / Ligand-Based Drug Design (LBDD) Target: COX-2 Selective Inhibition & Anti-inflammatory Therapeutics

Executive Summary

This technical guide details the computational and experimental framework for developing pyrrolizine-7-carboxylate esters . While the pyrrolizine scaffold (a bicyclic nitrogen heterocycle) is structurally related to the clinically approved NSAID Ketorolac , the specific modification at the 7-position with a carboxylate ester offers a unique avenue for modulating lipophilicity and selectivity.

This guide focuses on the Pharmacophore Generation and Structure-Based Validation of these esters, specifically targeting the Cyclooxygenase-2 (COX-2) enzyme. The ester functionality is hypothesized to act either as a prodrug motif to improve membrane permeability or as a direct hydrogen-bond acceptor in the COX-2 side pocket, distinct from the classic salt-bridge interaction of free acids.

Chemical Basis & Therapeutic Rationale[1][2][3][4][5][6][7][8]

The Scaffold Architecture

The pyrrolizine nucleus consists of two fused five-membered rings with a bridgehead nitrogen. In the context of NSAID design, this scaffold serves as a rigid bioisostere for the indole or naphthalene rings found in Indomethacin or Naproxen.

-

7-Carboxylate Ester: This moiety is the critical pharmacophoric variable. Unlike free carboxylic acids (which cause direct gastric irritation via ion trapping), the ester masks the acidic proton.

-

Butterfly Conformation: Successful COX-2 inhibitors often adopt a non-planar "butterfly" shape. The 7-position substitution allows the pyrrolizine to twist, potentially fitting the larger hydrophobic channel of COX-2 (Val523) compared to COX-1 (Ile523).

Mechanism of Action

The primary target is the inhibition of prostaglandin biosynthesis.

-

COX-1 Inhibition: Constitutive; inhibition leads to gastric toxicity.

-

COX-2 Inhibition: Inducible; inhibition provides anti-inflammatory relief. Objective: Maximize the Selectivity Index (SI = IC50 COX-1 / IC50 COX-2) by optimizing the steric fit of the ester group.

Computational Workflow: Pharmacophore Generation

This section details the protocol for generating a 3D-QSAR pharmacophore model using a training set of synthesized pyrrolizine derivatives.

Dataset Preparation

Protocol:

-

Curation: Select 20-30 analogues with known IC50 values (spanning 3 orders of magnitude).

-

3D Structure Generation: Convert 2D SMILES to 3D structures.

-

Chirality Check: Pyrrolizines can have chiral centers at the bridgehead (C7a) or substituted carbons. Ensure the (S)-enantiomer is generated if mimicking Ketorolac.

-

Energy Minimization: Apply the MMFF94 force field to relax bond lengths/angles.

Conformational Analysis (The Critical Step)

Esters are flexible. A single low-energy conformation is insufficient.

-

Method: Boltzmann Jump or Monte Carlo conformational search.

-

Constraint: Limit the energy window to 10 kcal/mol above the global minimum.

-

Focus: Rotatable bonds at the C7-ester linkage.

Pharmacophore Feature Mapping

We define the hypothesis based on common chemical features required for COX binding:

-

HBA (Hydrogen Bond Acceptor): The carbonyl oxygen of the 7-ester.

-

HYD (Hydrophobic): The pyrrolizine bicyclic core.

-

AR (Aromatic): Attached phenyl/aryl groups (usually at positions 5 or 6).

-

EXCL (Excluded Volume): Represents the steric boundary of the receptor pocket.

Workflow Visualization

The following diagram illustrates the iterative process from ligand curation to model validation.

Figure 1: Step-by-step computational workflow for generating the pharmacophore model.

Structural Validation (Molecular Docking)

To validate the ligand-based model, we cross-reference it with structure-based docking into the COX-2 crystal structure.

Receptor Preparation

-

PDB Selection: Use PDB ID: 5KIR (COX-2 complexed with inhibitor) or 3LN1 .

-

Protocol:

-

Remove water molecules (except those bridging the ligand).

-

Protonate residues at pH 7.4.

-

Define Active Site: 10Å radius around the co-crystallized ligand.

-

Binding Mode Analysis

The docking confirms if the "Pharmacophore HBA" (ester carbonyl) aligns with the "Receptor HBD."

-

Key Interaction: The ester carbonyl should accept a hydrogen bond from Arg120 or Tyr355 (gatekeeper residues).

-

Selectivity Filter: The pyrrolizine core should orient the 7-ester away from Val523 (COX-2) to avoid steric clash, utilizing the extra space in the COX-2 side pocket.

Interaction Map

The diagram below details the specific residue interactions required for high-affinity binding.

Figure 2: Interaction map showing critical contacts between the pyrrolizine-7-ester and the COX-2 active site.

Experimental Validation Protocol

A model is only as good as the experimental data it predicts.

Synthesis (General Route)

To validate the "7-ester" hypothesis, synthesize a small library via 1,3-dipolar cycloaddition :

-

Reactants: Proline derivatives + Acetylenic esters.

-

Conditions: Reflux in toluene or acetic anhydride.

-

Purification: Column chromatography to isolate the 7-carboxylate ester regioisomer.

COX Inhibition Assay (In Vitro)

Method: Colorimetric COX Inhibitor Screening Assay (e.g., Cayman Chemical).

-

Step 1: Incubate ovine COX-1 and human recombinant COX-2 with test compounds (0.01 - 100 µM).

-

Step 2: Add Arachidonic Acid (substrate).

-

Step 3: Measure PGH2 production via peroxidation of a colorimetric substrate (TMPD) at 590 nm.

-

Step 4: Calculate IC50 using non-linear regression.

Data Summary (Simulated for Comparison)

The table below illustrates the expected SAR trends derived from the pharmacophore model.

| Compound ID | R-Group (7-Ester) | Predicted Feature Fit | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |

| PYR-7a | Methyl (-OMe) | Good HBA | 15.2 | 0.85 | 17.8 |

| PYR-7b | Ethyl (-OEt) | Optimal Steric Fit | 22.4 | 0.42 | 53.3 |

| PYR-7c | t-Butyl (-OtBu) | Steric Clash (Excl Vol) | >100 | 12.5 | <10 |

| Ref | Indomethacin | N/A | 0.05 | 0.80 | 0.06 |

Note: Data is representative of typical pyrrolizine SAR trends where bulkier esters (up to a limit) improve COX-2 selectivity by exploiting the larger hydrophobic channel.

References

-

El-Moghazy, S. M., et al. (2025).[1] "Design, Synthesis, and Biological Evaluation of Some Novel Pyrrolizine Derivatives as COX Inhibitors." ResearchGate.[2] Available at: [Link]

-

Temml, V., et al. (2014).[3] "Pharmacophore modeling for COX-1 and -2 inhibitors with LigandScout in comparison to Discovery Studio." Future Medicinal Chemistry. Available at: [Link]

-

Al-Mulla, A., et al. (2020). "Identification of Potential COX-2 Inhibitors for the Treatment of Inflammatory Diseases Using Molecular Modeling Approaches." MDPI Molecules. Available at: [Link]

-

Sherikar, A., et al. (2017). "Exploring Structural Parameters for Designing Cox-1 and Cox-2 Inhibitors: Pharmacophoric Modeling." Der Pharma Chemica. Available at: [Link]

-

Mahmoud, A.F., et al. (2019). "A practical access to new pyrrolizine carboxylates via KHMDS-catalyzed carbocyclizations." Synthetic Communications. Available at: [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 7-Substituted Pyrrolizines

For Researchers, Scientists, and Drug Development Professionals

The pyrrolizine scaffold is a privileged heterocyclic motif found in a wide array of natural products and synthetic compounds exhibiting significant biological activities.[1][2] In particular, the introduction of substituents at the 7-position of the pyrrolizine core has been a key strategy in the development of potent therapeutic agents, most notably in the anti-inflammatory and analgesic domains.[3][4] This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for accessing 7-substituted pyrrolizines, with a focus on the underlying mechanistic principles, practical experimental protocols, and the versatility of these methods in medicinal chemistry and drug discovery.

Strategic Approaches to the Pyrrolizine Core: A Synthesis of Classic and Modern Methodologies

The construction of the 7-substituted pyrrolizine framework can be broadly categorized into three main strategic approaches: the de novo construction of the bicyclic system with concomitant introduction of the C7-substituent, the functionalization of a pre-formed pyrrolizine or pyrrolizidine core, and the application of modern catalytic methods for direct C-H functionalization.

De Novo Synthesis: Building the Core with Precision

The de novo synthesis of the pyrrolizine ring system offers the advantage of installing the desired C7-substituent during the ring-forming process, often with a high degree of control over regioselectivity.

Multicomponent reactions have emerged as a powerful tool in diversity-oriented synthesis, allowing for the rapid assembly of complex molecular scaffolds from simple starting materials in a single operation.[5][6] For the synthesis of functionalized pyrrolizines, 1,3-dipolar cycloaddition reactions involving azomethine ylides are particularly prominent.[7][8][9]

The reaction of an isatin with an amino acid, such as L-proline, generates an azomethine ylide in situ. This 1,3-dipole can then react with a variety of dipolarophiles to construct the pyrrolizidine core. By carefully selecting the dipolarophile, substituents can be introduced at various positions, including what will become the 7-position of the aromatic pyrrolizine after subsequent transformations. For instance, the reaction of an isatin-derived azomethine ylide with a suitable dienophile can lead to spiro[indoline-3,3'-pyrrolizine] derivatives, which can serve as precursors to 7-substituted pyrrolizines.[7][9][10]

Diagram 1: Generalized 1,3-Dipolar Cycloaddition for Pyrrolizine Synthesis

Caption: 1,3-Dipolar cycloaddition pathway to functionalized pyrrolizines.

Intramolecular cyclization reactions are a cornerstone of heterocyclic synthesis, providing a high degree of control over the formation of cyclic structures. For 7-substituted pyrrolizidines, which are often precursors to the aromatic pyrrolizines, stereocontrolled anionic cyclization has proven to be a robust methodology.[11][12] Starting from readily available chiral precursors like proline, this approach allows for the synthesis of stereoisomers of 7a-substituted pyrrolizidine derivatives.[11][12]

Another powerful intramolecular strategy is the isothiourea-catalyzed intramolecular Michael addition-lactonisation.[1] This enantioselective method allows for the synthesis of cis-pyrrolizine carboxylate derivatives with excellent stereocontrol.[1] The reaction proceeds through an acyl ammonium ion intermediate, followed by deprotonation and a Michael addition-lactonisation cascade.

Diagram 2: Intramolecular Michael Addition-Lactonisation Cascade

Caption: Isothiourea-catalyzed enantioselective synthesis of pyrrolizines.

Functionalization of the Pre-formed Pyrrolizine Core

An alternative and highly versatile approach to 7-substituted pyrrolizines involves the direct functionalization of a pre-existing pyrrolizine or a related saturated precursor. This strategy is particularly useful for late-stage diversification of a common intermediate.

The pyrrole ring of the pyrrolizine system is electron-rich and susceptible to electrophilic aromatic substitution.[13] While the most reactive positions are typically C1 and C3, substitution at C7 can be achieved, often through the use of directing groups or by employing specific reaction conditions. For example, the synthesis of Ketorolac, a potent non-steroidal anti-inflammatory drug (NSAID), involves the acylation of a pyrrolizine precursor at the 7-position.[3][14][15]

Modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have revolutionized the synthesis of biaryl and heteroaryl compounds.[16][17][18][19] This methodology can be effectively applied to the synthesis of 7-arylpyrrolizines. The general strategy involves the preparation of a 7-halopyrrolizine, which can then be coupled with a variety of boronic acids or their derivatives to introduce a wide range of aryl and heteroaryl substituents.[16][20] The use of a suitable protecting group on the pyrrole nitrogen, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group, can be crucial for the success of the coupling reaction by preventing debromination and improving yields.[16][20]

Table 1: Comparison of Synthetic Strategies for 7-Substituted Pyrrolizines

| Strategy | Advantages | Disadvantages | Key Intermediates | Typical Substituents Introduced |

| Multicomponent Reactions | High efficiency, diversity-oriented, rapid access to complex scaffolds.[5] | Often produces complex mixtures, may require subsequent steps to achieve the desired aromatic pyrrolizine. | Azomethine ylides, dipolarophiles.[7][8] | Spirocyclic systems, ester functionalities.[7][9] |

| Intramolecular Cyclization | Excellent stereocontrol, access to enantiopure products.[1][11][12] | Requires multi-step synthesis of the cyclization precursor. | Pyrrole-derived enone acids, substituted prolines.[1][11] | Carboxylates, hydroxylmethyl groups.[1][11] |

| Electrophilic Substitution | Direct functionalization of the pyrrolizine core, useful for late-stage modification. | Regioselectivity can be an issue, may require harsh conditions. | Pyrrolizine, activated acylating agents. | Acyl groups (e.g., benzoyl in Ketorolac).[3] |

| Suzuki-Miyaura Coupling | Wide substrate scope, mild reaction conditions, introduces diverse aryl groups.[16][17][18] | Requires pre-functionalization with a halide, potential for side reactions without N-protection.[16] | 7-Halopyrrolizines, arylboronic acids.[16][20] | Aryl, heteroaryl groups.[16][17] |

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for key synthetic transformations leading to 7-substituted pyrrolizines.

Protocol 1: Synthesis of a 7-Arylpyrrolizine via Suzuki-Miyaura Coupling

This protocol is adapted from the general principles of Suzuki-Miyaura coupling applied to N-protected bromopyrroles.[16][20]

Step 1: N-Protection of a 7-Bromopyrrolizine Precursor

-

To a solution of the 7-bromopyrrolizine (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add sodium hydride (1.2 equiv, 60% dispersion in mineral oil).

-

Stir the mixture at 0 °C for 30 minutes.

-

Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the N-SEM-protected 7-bromopyrrolizine.

Step 2: Suzuki-Miyaura Coupling

-

To a degassed mixture of the N-SEM-protected 7-bromopyrrolizine (1.0 equiv), the desired arylboronic acid (1.5 equiv), and potassium carbonate (3.0 equiv) in a mixture of 1,2-dimethoxyethane (DME) and water (4:1), add [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equiv).

-

Heat the reaction mixture at 80 °C under an inert atmosphere for 12 hours.

-

Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by flash chromatography to yield the N-SEM-protected 7-arylpyrrolizine.

Step 3: Deprotection of the N-SEM Group

-

Dissolve the N-SEM-protected 7-arylpyrrolizine (1.0 equiv) in anhydrous dichloromethane at 0 °C.

-

Add tetrabutylammonium fluoride (TBAF, 2.0 equiv, 1.0 M solution in THF).

-

Stir the reaction at room temperature for 6 hours.

-

Quench the reaction with water and extract with dichloromethane.

-

Dry the combined organic layers, concentrate, and purify by column chromatography to obtain the final 7-arylpyrrolizine.

Protocol 2: Synthesis of a 7-Acylpyrrolizine via Friedel-Crafts Acylation (Conceptual)

This protocol is a conceptual representation based on the synthesis of Ketorolac.[3][14][15]

-

To a solution of the pyrrolizine precursor (1.0 equiv) in a suitable aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere, add a Lewis acid catalyst such as aluminum chloride (AlCl₃, 1.1 equiv) at 0 °C.

-

Stir the mixture for 15-30 minutes.

-

Add the desired acyl chloride (e.g., benzoyl chloride, 1.1 equiv) dropwise.

-

Allow the reaction to stir at room temperature for 4-6 hours or until completion as monitored by TLC.

-

Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by recrystallization or column chromatography to afford the 7-acylpyrrolizine.

Conclusion and Future Outlook

The synthesis of 7-substituted pyrrolizines is a vibrant area of research with significant implications for drug discovery and development. The methodologies outlined in this guide, from classic multicomponent and cyclization reactions to modern catalytic cross-coupling techniques, provide a robust toolkit for accessing a wide diversity of these important heterocyclic compounds. Future advancements in this field will likely focus on the development of more efficient and selective catalytic systems, particularly for the direct C-H functionalization of the pyrrolizine core at the 7-position.[13][21][22][23] Such innovations will undoubtedly accelerate the discovery of novel 7-substituted pyrrolizine-based therapeutic agents with improved efficacy and safety profiles.

References